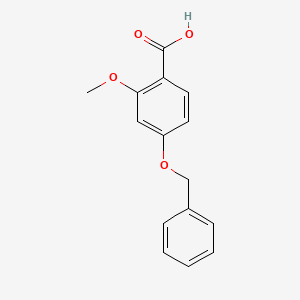

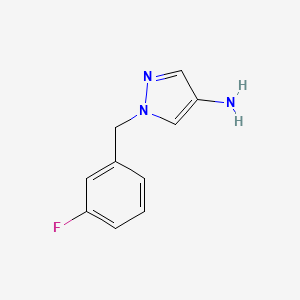

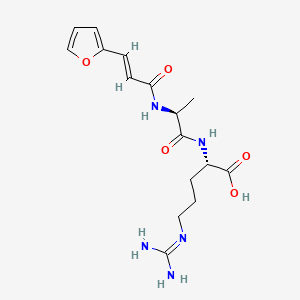

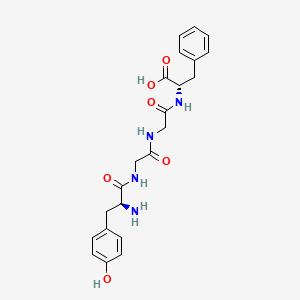

4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes starting from commercially available anilines or other precursors. For instance, the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles is achieved through a four-step process, including the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring formation . Similarly, other compounds with pyrrole and thiazole rings are synthesized through various reactions, including condensation and cycloaddition reactions .

Molecular Structure Analysis

The molecular structure and properties of these compounds are often characterized using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy. Quantum chemical calculations, including DFT and AIM studies, are used to evaluate the formation, stability, and electronic properties of the molecules . These studies provide insights into the molecular geometry, electronic transitions, and intra- and intermolecular interactions, such as hydrogen bonding and charge delocalization.

Chemical Reactions Analysis

The reactivity of the pyrrole and thiazole rings in these compounds is explored through various chemical reactions. For example, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions with electron-deficient alkenes or alkynes . The transformations of thiazole derivatives into other heterocyclic systems are also reported, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The vibrational analysis and AIM theory provide details on the strength and nature of hydrogen bonding and other interactions within the molecules. The reactivity descriptors such as Fukui functions and electrophilicity indices help identify reactive sites within the molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

- A new compound related to 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine was synthesized and characterized through various methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. This highlights the ongoing research in synthesizing and understanding new compounds in this class (Idhayadhulla et al., 2010).

Chemical Transformations and Applications

- Research includes the development of new chemical transformations involving similar pyrrole and thiazole compounds. This area explores the potential applications of these transformations in various fields, including pharmaceuticals and materials science (Albreht et al., 2009).

Biological Activity and Applications

- Compounds with a structure closely related to 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine have been evaluated for their biological activities, including antimicrobial and antitumor activities. This suggests potential applications in developing new therapeutics (Gomha et al., 2015).

Molecular Modeling and Drug Design

- These compounds have also been a subject of molecular modeling studies to understand their interactions with biological targets. This is crucial for drug design and development processes (Khidre & Radini, 2021).

Advanced Materials and Sensing Applications

- Some related compounds have been used in the development of advanced materials, such as fluorescent probes, indicating potential applications in sensing and diagnostics (Wang et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-(1-ethyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S/c1-4-14-7(2)5-9(8(14)3)10-6-15-11(12)13-10/h5-6H,4H2,1-3H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPVRKLXVPDCRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C)C2=CSC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

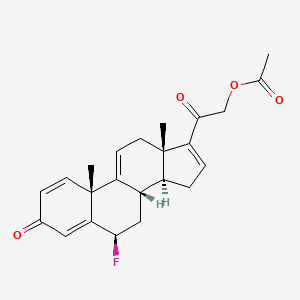

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)